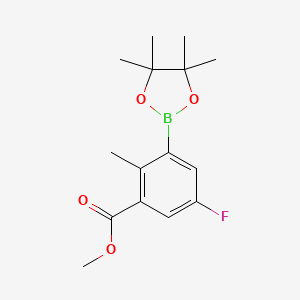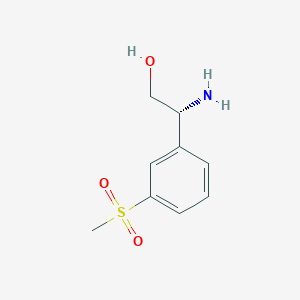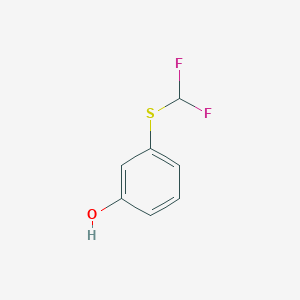
Potassium (3,3-dimethylcyclopentyl)trifluoroborate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium (3,3-dimethylcyclopentyl)trifluoroboranuide is a chemical compound with the molecular formula C8H15BF3K. It is a boron-containing compound that is often used in various chemical reactions and research applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of potassium (3,3-dimethylcyclopentyl)trifluoroboranuide typically involves the reaction of 3,3-dimethylcyclopentylboronic acid with potassium fluoride and a suitable trifluoroborane source. The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference. The reaction conditions often include:
Solvent: Anhydrous solvents such as tetrahydrofuran (THF) or diethyl ether.
Temperature: The reaction is typically conducted at room temperature or slightly elevated temperatures.
Purification: The product is purified by recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of potassium (3,3-dimethylcyclopentyl)trifluoroboranuide may involve larger scale reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Potassium (3,3-dimethylcyclopentyl)trifluoroboranuide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoroboranuide group is replaced by other nucleophiles.
Coupling Reactions: It is often used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Reagents: Common reagents used in reactions with potassium (3,3-dimethylcyclopentyl)trifluoroboranuide include palladium catalysts, bases like potassium carbonate, and various nucleophiles.
Conditions: Reactions are typically carried out under inert atmospheres, such as nitrogen or argon, to prevent unwanted side reactions.
Major Products
The major products formed from reactions involving potassium (3,3-dimethylcyclopentyl)trifluoroboranuide depend on the specific reaction type. For example, in Suzuki-Miyaura coupling, the major product is a biaryl compound.
Aplicaciones Científicas De Investigación
Potassium (3,3-dimethylcyclopentyl)trifluoroboranuide has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions to form complex molecules.
Biology: The compound can be used to modify biomolecules for studying biological processes.
Industry: The compound is used in the production of advanced materials and specialty chemicals.
Mecanismo De Acción
The mechanism by which potassium (3,3-dimethylcyclopentyl)trifluoroboranuide exerts its effects involves the interaction of the trifluoroboranuide group with various molecular targets. In cross-coupling reactions, the compound acts as a boron source that facilitates the formation of carbon-carbon bonds through the catalytic cycle involving palladium intermediates.
Comparación Con Compuestos Similares
Similar Compounds
- Potassium (3,3-dimethylcyclopentyl)methyltrifluoroboranuide
- Potassium 3,4-dichlorophenyltrifluoroborate
Uniqueness
Potassium (3,3-dimethylcyclopentyl)trifluoroboranuide is unique due to its specific structure, which imparts distinct reactivity and stability compared to other boron-containing compounds. Its ability to participate in a wide range of chemical reactions makes it a valuable reagent in synthetic chemistry.
Propiedades
Fórmula molecular |
C7H13BF3K |
|---|---|
Peso molecular |
204.08 g/mol |
Nombre IUPAC |
potassium;(3,3-dimethylcyclopentyl)-trifluoroboranuide |
InChI |
InChI=1S/C7H13BF3.K/c1-7(2)4-3-6(5-7)8(9,10)11;/h6H,3-5H2,1-2H3;/q-1;+1 |
Clave InChI |
LBKQAMSMAVORLZ-UHFFFAOYSA-N |
SMILES canónico |
[B-](C1CCC(C1)(C)C)(F)(F)F.[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


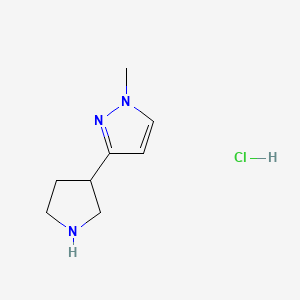

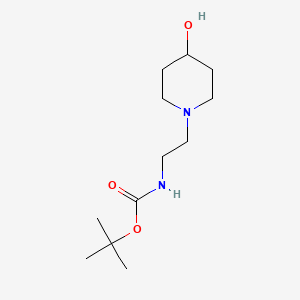

![3-[4-(Methylsulfanyl)phenyl]azetidine](/img/structure/B13572105.png)
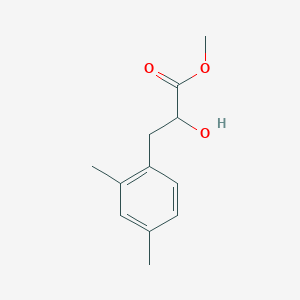
![5-Oxaspiro[3.5]nonan-9-amine](/img/structure/B13572141.png)
![4-{[(Carbamoylamino)imino]methyl}benzoic acid](/img/structure/B13572150.png)

![(3R,4S)-1-(4-fluorophenyl)-3-[3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)azetidin-2-one](/img/structure/B13572159.png)
![(3Z,5E)-1-ethyl-3,5-bis[(3,4,5-trimethoxyphenyl)methylidene]piperidin-4-one](/img/structure/B13572160.png)
